2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] is an organic compound with the molecular formula C18H12F4O2S2. This compound is characterized by the presence of two disulfide bridges and two 4-fluorophenyl groups, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its disulfide bridges.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] involves the interaction of its disulfide bridges with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The fluorine atoms on the phenyl rings can also enhance the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,1’-Disulfanediylbis(4-fluorobenzene): Similar structure but lacks the 1,3-dione groups.
Bis(4-fluorophenyl) disulfide: Similar disulfide bridge but different overall structure.
4,4’-Difluorodiphenyl disulfide: Similar fluorine substitution but different connectivity.
Uniqueness
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] is unique due to its combination of disulfide bridges and 1,3-dione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
167702-23-0 |
---|---|
Molecular Formula |
C30H18F4O4S2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
2-[[1,3-bis(4-fluorophenyl)-1,3-dioxopropan-2-yl]disulfanyl]-1,3-bis(4-fluorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C30H18F4O4S2/c31-21-9-1-17(2-10-21)25(35)29(26(36)18-3-11-22(32)12-4-18)39-40-30(27(37)19-5-13-23(33)14-6-19)28(38)20-7-15-24(34)16-8-20/h1-16,29-30H |
InChI Key |
DBMUSHIVDJTFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)F)SSC(C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.